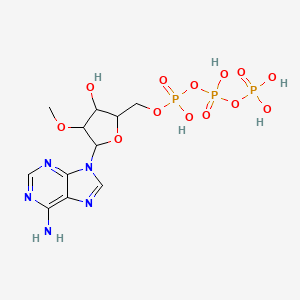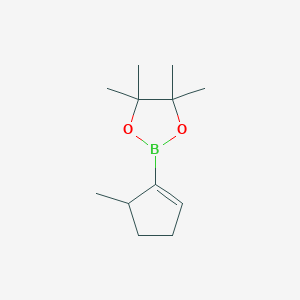
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclopentene ring. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclopentene derivative. One common method involves the use of pinacolborane as the boron source, which reacts with the cyclopentene derivative under mild conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, minimizing the need for extensive purification steps. The use of automated systems and advanced catalysts further enhances the yield and purity of the product .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In the case of cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, which facilitates the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, leading to the inhibition of specific pathways and the induction of therapeutic effects .
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is unique due to its cyclopentene ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C12H21BO2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9-7-6-8-10(9)13-14-11(2,3)12(4,5)15-13/h8-9H,6-7H2,1-5H3 |
InChIキー |
ZMHFKBCTDKWBAM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


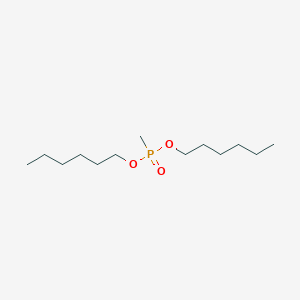
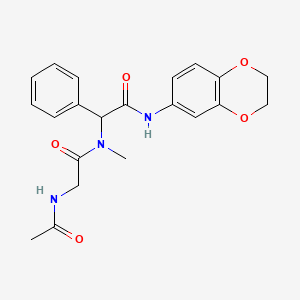
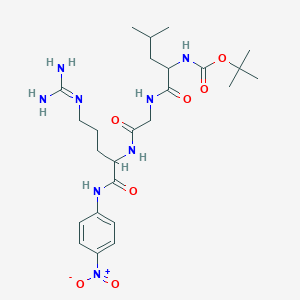
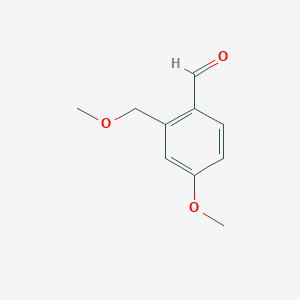
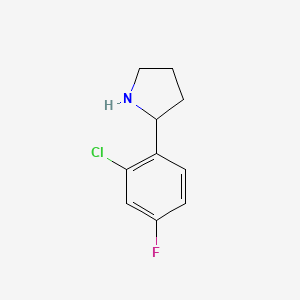


![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)


